Alstolenine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

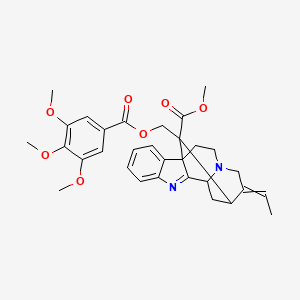

IUPAC Name |

methyl 13-ethylidene-18-[(3,4,5-trimethoxybenzoyl)oxymethyl]-8,15-diazapentacyclo[10.5.1.01,9.02,7.010,15]octadeca-2,4,6,8-tetraene-18-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H34N2O7/c1-6-18-16-33-12-11-30-20-9-7-8-10-22(20)32-27(30)23(33)15-21(18)31(30,29(35)39-5)17-40-28(34)19-13-24(36-2)26(38-4)25(14-19)37-3/h6-10,13-14,21,23H,11-12,15-17H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYWKVVSDATOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2CCC34C5=CC=CC=C5N=C3C2CC1C4(COC(=O)C6=CC(=C(C(=C6)OC)OC)OC)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H34N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

546.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Alstonine: A Technical Guide to its Natural Sources, Isolation, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonine is a pentacyclic indole (B1671886) alkaloid that has garnered significant scientific interest for its potential therapeutic applications, particularly in the realm of neuropsychopharmacology. This technical guide provides an in-depth overview of the natural sources of Alstonine, detailed methodologies for its isolation and purification from plant materials, and an exploration of its known biological signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers engaged in natural product chemistry, drug discovery, and development.

Natural Sources of Alstonine

Alstonine is predominantly found in various species of the Apocynaceae family, commonly known as the dogbane family. These plants have a long history of use in traditional medicine across Africa and Southeast Asia for treating a range of ailments, including fever, malaria, and mental health disorders. The primary plant genera known to contain significant amounts of Alstonine are Alstonia and Rauwolfia.

Table 1: Principal Plant Sources of Alstonine

| Plant Species | Family | Plant Part(s) Containing Alstonine | Geographical Distribution |

| Alstonia boonei | Apocynaceae | Stem bark, Root bark | West and Central Africa |

| Alstonia scholaris | Apocynaceae | Leaves, Bark | Indian subcontinent and Southeast Asia[1] |

| Rauwolfia vomitoria | Apocynaceae | Roots[2] | Tropical Africa |

| Rauwolfia serpentina | Apocynaceae | Roots | Indian subcontinent and Southeast Asia |

| Catharanthus roseus | Apocynaceae | Whole plant | Native to Madagascar, now widely cultivated |

| Picralima nitida | Apocynaceae | Seeds, Fruit | West Africa |

Isolation and Purification of Alstonine

The isolation of Alstonine from its natural plant sources involves a multi-step process encompassing extraction, partitioning, and chromatographic purification. The following protocols are representative methodologies synthesized from various published studies on alkaloid isolation from Alstonia and Rauwolfia species.

General Experimental Workflow

The overall process for isolating Alstonine can be visualized as a sequential workflow, starting from the plant material and culminating in the purified compound.

Detailed Experimental Protocols

This protocol describes a standard method for obtaining a crude alkaloid fraction from the stem bark of Alstonia boonei.

-

Plant Material Preparation: Air-dry the stem bark of Alstonia boonei at room temperature and grind it into a coarse powder.

-

Maceration: Macerate 500 g of the powdered bark in 2.5 L of methanol acidified with 5% acetic acid for 72 hours at room temperature with occasional stirring.

-

Filtration and Concentration: Filter the mixture through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude methanolic extract.

-

Acid-Base Partitioning:

-

Suspend the crude extract in 500 mL of 5% hydrochloric acid (HCl).

-

Wash the acidic solution with 3 x 250 mL of n-hexane to remove non-alkaloidal lipophilic compounds. Discard the n-hexane fractions.

-

Adjust the pH of the aqueous layer to 9-10 with concentrated ammonium (B1175870) hydroxide.

-

Extract the alkaline solution with 4 x 250 mL of dichloromethane (B109758) (DCM).

-

Combine the DCM fractions and wash them with distilled water.

-

Dry the DCM fraction over anhydrous sodium sulfate (B86663) and evaporate the solvent to dryness to yield the crude alkaloid fraction.

-

The crude alkaloid fraction is then subjected to column chromatography for the separation of individual alkaloids.

-

Column Preparation: Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column (e.g., 50 cm length x 5 cm diameter).

-

Sample Loading: Dissolve the crude alkaloid fraction in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample-adsorbed silica gel onto the top of the prepared column.

-

Elution: Elute the column with a gradient of n-hexane and ethyl acetate (B1210297), gradually increasing the polarity. A typical gradient could be:

-

100% n-hexane

-

n-hexane:Ethyl acetate (9:1)

-

n-hexane:Ethyl acetate (8:2)

-

n-hexane:Ethyl acetate (7:3)

-

n-hexane:Ethyl acetate (1:1)

-

100% Ethyl acetate

-

Ethyl acetate:Methanol (9:1)

-

-

Fraction Collection and Analysis: Collect fractions of approximately 20-30 mL and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and a UV lamp (254 nm) for visualization. Combine the fractions containing the spot corresponding to Alstonine (based on a reference standard).

The Alstonine-rich fractions may require further purification, which can be achieved by preparative High-Performance Liquid Chromatography (HPLC) or recrystallization.

Table 2: Representative HPLC Method for Quantification of Alstonine

| Parameter | Condition |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with a mixture of acetonitrile (B52724) and a buffer (e.g., 0.1% trifluoroacetic acid in water) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 25°C |

Note: This is a general method and may require optimization for specific instruments and sample matrices. Method validation should be performed according to ICH guidelines to ensure linearity, precision, accuracy, and robustness.

Quantitative analysis of Alstonine content in plant extracts is crucial for standardization. While specific yield data is highly dependent on the plant source, age, geographical location, and extraction method, studies have reported varying concentrations of alkaloids in Alstonia and Rauwolfia species. For instance, a study on Alstonia scholaris leaves reported a total alkaloid content of 3.61% in the methanolic extract[2]. Another study on alkaloids from Alstonia scholaris leaves yielded 0.4% of a colorless powder compound after maceration and column chromatography[3].

Biosynthesis and Signaling Pathways of Alstonine

Biosynthesis of Alstonine

Alstonine belongs to the class of monoterpenoid indole alkaloids, which are biosynthesized from the precursors tryptophan and secologanin (B1681713). The key intermediate in this pathway is strictosidine (B192452).

The key enzymatic steps in the biosynthesis of Alstonine from strictosidine are:

-

Strictosidine Synthase (STR): Catalyzes the condensation of tryptamine (derived from tryptophan via tryptophan decarboxylase, TDC) and secologanin to form strictosidine.

-

Strictosidine β-D-Glucosidase (SGD): Hydrolyzes the glucose moiety from strictosidine to yield the reactive strictosidine aglycone.[4]

-

Tetrahydroalstonine Synthase (THAS): A dehydrogenase that converts strictosidine aglycone to tetrahydroalstonine.

-

Alstonine Synthase (AS): A cytochrome P450 enzyme that catalyzes the final oxidation step to form Alstonine.

Signaling Pathway of Alstonine

Alstonine exhibits its pharmacological effects, particularly its antipsychotic-like properties, through interaction with the serotonergic system. It has been shown to act as an antagonist at serotonin (B10506) 5-HT2A and 5-HT2C receptors.

In this pathway, serotonin (5-HT) normally binds to and activates 5-HT2A and 5-HT2C receptors, which are G-protein coupled receptors. This activation leads to the stimulation of phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). These second messengers then trigger the release of intracellular calcium, leading to various downstream cellular effects. Alstonine acts as an antagonist at these receptors, blocking the binding of serotonin and thereby inhibiting this signaling cascade. This mechanism is believed to contribute to its antipsychotic-like effects.

Conclusion

Alstonine represents a promising natural product with significant potential for the development of novel therapeutics. This guide has provided a comprehensive overview of its natural sources, detailed protocols for its isolation and purification, and an outline of its biosynthetic and signaling pathways. The methodologies and data presented here are intended to facilitate further research into this important indole alkaloid and accelerate its journey from a traditional remedy to a modern medicine. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and research objectives.

References

- 1. scribd.com [scribd.com]

- 2. researchgate.net [researchgate.net]

- 3. ISOLATION, CHARACTERIZATION, AND ANTIHYPERTENSIVE ACTIVITY ALKALOIDS EXTRACTED FROM THE LEAVES OF THE ALSTONIA SCHOLARIS PLANT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Directed Biosynthesis of New to Nature Alkaloids in a Heterologous Nicotiana benthamiana Expression Host [frontiersin.org]

Anxiolytic Properties of the Alkaloid Alstonine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alstonine, a pentacyclic indole (B1671886) alkaloid, has demonstrated notable anxiolytic properties in preclinical studies. This technical guide provides an in-depth analysis of the current scientific literature on Alstonine's anxiolytic effects, focusing on its mechanism of action, quantitative data from key behavioral studies, and detailed experimental protocols. The evidence strongly suggests that Alstonine's anxiolytic activity is primarily mediated through the serotonergic system, specifically involving the 5-HT2A and 5-HT2C receptors. Furthermore, Alstonine appears to indirectly modulate the glutamatergic system, particularly NMDA receptor function, which likely contributes to its overall psychopharmacological profile. This document aims to serve as a comprehensive resource for researchers and professionals in the field of pharmacology and drug development who are interested in the therapeutic potential of Alstonine for anxiety and related disorders.

Introduction

Alstonine is an indole alkaloid that has been identified as a major component of various plant species, some of which are used in traditional medicine to treat mental health conditions[1]. Its psychopharmacological profile has been characterized as atypical, showing promise beyond antipsychotic effects to include significant anxiolytic properties[2][3]. The anxiolytic effects of certain antipsychotic medications are considered a crucial aspect of their therapeutic efficacy, particularly in addressing the negative symptoms associated with psychiatric disorders[4]. This whitepaper synthesizes the existing preclinical evidence for Alstonine's anxiolytic potential, with a focus on the underlying neurobiological mechanisms.

Quantitative Data Presentation

The anxiolytic effects of Alstonine have been quantified in several preclinical studies using established rodent models of anxiety. The following tables summarize the key findings from this research.

Table 1: Effects of Alstonine in the Hole-Board Test in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Number of Head-Dips (Mean ± SEM) | Statistical Significance (vs. Vehicle) | Reference |

| Vehicle | - | 15.2 ± 1.5 | - | [4] |

| Alstonine | 0.5 | 23.5 ± 2.1 | p < 0.05 | |

| Alstonine | 1.0 | 25.1 ± 2.3 | p < 0.01 | |

| Diazepam | 2.0 | 28.4 ± 2.8 | p < 0.01 |

Table 2: Effects of Alstonine in the Light/Dark Box Test in Mice

| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s, Mean ± SEM) | Latency to First Crossing (s, Mean ± SEM) | Statistical Significance (vs. Vehicle) | Reference |

| Vehicle | - | 85.3 ± 9.2 | 45.6 ± 5.1 | - | |

| Alstonine | 0.5 | 135.8 ± 12.5 | 78.9 ± 8.3 | p < 0.05 | |

| Alstonine | 1.0 | 155.2 ± 14.1 | 95.4 ± 10.2 | p < 0.01 | |

| Diazepam | 2.0 | 180.1 ± 15.8 | 110.7 ± 11.5 | p < 0.01 |

Table 3: Interaction of Alstonine with Receptor Antagonists in Anxiety Models

| Anxiety Model | Alstonine Dose (mg/kg) | Antagonist | Antagonist Dose (mg/kg) | Effect on Alstonine's Anxiolytic Activity | Reference |

| Hole-Board Test | 1.0 | Ritanserin (5-HT2A/2C antagonist) | 2.0 | Blocked | |

| Light/Dark Box Test | 1.0 | Ritanserin (5-HT2A/2C antagonist) | 2.0 | Blocked |

Experimental Protocols

The following sections detail the methodologies employed in the key studies investigating the anxiolytic properties of Alstonine.

Animals

Male Swiss mice, weighing between 25-30g, were typically used in these studies. The animals were housed in groups under a standard 12-hour light/dark cycle with ad libitum access to food and water. All experiments were conducted during the light phase of the cycle.

Drug Administration

Alstonine was dissolved in a vehicle solution and administered intraperitoneally (i.p.) at the doses specified in the data tables. Control groups received an equivalent volume of the vehicle. In antagonist studies, the antagonist was administered prior to Alstonine.

Hole-Board Test

This test is used to assess exploratory behavior and anxiety in rodents.

-

Apparatus: The apparatus consists of a square wooden board (e.g., 40 cm x 40 cm) with a number of equidistant holes (e.g., 16 holes of 3 cm diameter) drilled into the floor. The board is elevated above the ground.

-

Procedure: A single mouse is placed in the center of the board. The number of times the mouse dips its head into the holes ("head-dips") is recorded over a specified period (e.g., 5 minutes). An increase in head-dipping behavior is indicative of an anxiolytic effect, reflecting increased exploration of the novel environment.

Light/Dark Box Test

This test is based on the innate aversion of rodents to brightly lit, open spaces.

-

Apparatus: The apparatus is a box divided into two compartments: a small, dark, and enclosed compartment and a larger, brightly illuminated compartment. The compartments are connected by an opening.

-

Procedure: A mouse is placed in the center of the light compartment, and its behavior is recorded for a set duration (e.g., 5-10 minutes). The key parameters measured are the time spent in the light compartment and the latency to the first entry into the dark compartment. Anxiolytic compounds increase the time spent in the light compartment and the latency to enter the dark compartment.

HPLC-ED Determination of Brain Amines

To investigate the neurochemical effects of Alstonine, levels of serotonin (B10506) (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA) were measured in brain regions such as the frontal cortex and striatum.

-

Procedure: Following behavioral testing, animals were sacrificed, and brain tissues were rapidly dissected and frozen. The tissues were then homogenized, and the levels of 5-HT and 5-HIAA were quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Signaling Pathways and Mechanism of Action

The anxiolytic effects of Alstonine are primarily attributed to its interaction with the serotonergic system, with subsequent indirect modulation of the glutamatergic system.

Serotonergic System Involvement

Preclinical evidence strongly indicates that the anxiolytic properties of Alstonine are mediated by the 5-HT2A and 5-HT2C receptors. The anxiolytic effects of Alstonine in both the hole-board and light/dark box tests were blocked by the 5-HT2A/2C receptor antagonist, ritanserin. Furthermore, studies have shown that Alstonine administration leads to an increase in serotonin and its metabolite 5-HIAA in the frontal cortex and striatum, suggesting a modulatory effect on serotonergic neurotransmission.

Caption: Proposed mechanism of Alstonine's anxiolytic action.

Downstream Signaling: The ERK Pathway

Activation of 5-HT2A receptors is known to engage several intracellular signaling cascades, including the extracellular signal-regulated kinase (ERK) pathway. The ERK pathway is implicated in neuronal plasticity and has been linked to the regulation of anxiety-like behaviors. It is plausible that Alstonine's modulation of 5-HT2A/2C receptors leads to the activation of the ERK pathway, contributing to its anxiolytic effects.

Indirect Modulation of the Glutamatergic System

Alstonine has also been shown to indirectly modulate the N-methyl-D-aspartate (NMDA) receptor system. While direct binding to NMDA receptors has not been observed, Alstonine can reverse the behavioral effects induced by the NMDA receptor antagonist MK-801. This effect is likely mediated through the serotonergic system, as 5-HT2A receptors are known to modulate glutamatergic transmission. This interaction suggests a more complex mechanism of action for Alstonine that involves a crosstalk between the serotonin and glutamate (B1630785) systems.

Caption: General experimental workflow for assessing Alstonine's anxiolytic effects.

Conclusion

The indole alkaloid Alstonine exhibits a clear anxiolytic profile in preclinical models. Its mechanism of action is distinct from many conventional anxiolytics and appears to be centered on the modulation of 5-HT2A/2C receptors, leading to downstream effects that include the activation of the ERK signaling pathway and an indirect influence on the NMDA receptor system. The quantitative data from behavioral studies consistently support its anxiolytic efficacy at doses that do not induce significant motor impairment. These findings highlight Alstonine as a promising lead compound for the development of novel anxiolytic agents with a potentially unique therapeutic profile. Further research is warranted to fully elucidate its complex mechanism of action and to explore its therapeutic potential in more detail.

References

- 1. researchgate.net [researchgate.net]

- 2. Serotonin receptors 2A and 1A modulate anxiety-like behavior in post-traumatic stress disordered mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alstonine as an Antipsychotic: Effects on Brain Amines and Metabolic Changes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Alkaloid Alstonine: A Review of Its Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

Alstonine: A Comprehensive Technical Guide on its Antiplasmodial Activity Against Plasmodium falciparum

For Researchers, Scientists, and Drug Development Professionals

Abstract

Malaria, a devastating parasitic disease caused by Plasmodium species, continues to pose a significant global health challenge, exacerbated by the emergence of drug-resistant parasite strains. This necessitates the urgent discovery and development of novel antimalarial agents with unique mechanisms of action. Alstonine (B1665729), an indole (B1671886) alkaloid, has demonstrated promising antiplasmodial activity against Plasmodium falciparum, the deadliest species of human malaria parasite. This technical guide provides an in-depth overview of the antiplasmodial properties of alstonine, including its in vitro and in vivo efficacy, cytotoxicity profile, and proposed mechanism of action. Detailed experimental protocols for key assays and visualizations of experimental workflows and molecular pathways are presented to facilitate further research and development of alstonine and its derivatives as potential antimalarial drug candidates.

Introduction

The historical success of natural products in antimalarial drug discovery, exemplified by quinine (B1679958) and artemisinin, continues to inspire the investigation of plant-derived compounds. Alstonine, found in various plant species of the Alstonia genus, has been identified as a potent inhibitor of P. falciparum growth. A notable characteristic of alstonine is its "slow-action" profile, suggesting a mechanism of action distinct from rapidly acting drugs like chloroquine (B1663885).[1] This unique feature makes alstonine an intriguing candidate for further investigation, particularly in the context of overcoming existing drug resistance mechanisms.

Quantitative Data on the Antiplasmodial Activity of Alstonine

The antiplasmodial efficacy of alstonine has been evaluated against various strains of P. falciparum, including both drug-sensitive and multidrug-resistant lines. The following tables summarize the key quantitative data from in vitro studies.

Table 1: In Vitro Antiplasmodial Activity of Alstonine against P. falciparum Strains

| Parasite Strain | Drug Sensitivity | Assay Duration (hours) | IC50 (µM) | Reference |

| 3D7 | Chloroquine-sensitive | 96 | 0.17 | [1] |

| Dd2 | Chloroquine, Mefloquine, Pyrimethamine, Sulfadoxine-resistant | 96 | ~0.17 | [1] |

| FCR3 | Chloroquine, Cycloguanil-resistant | 96 | Not significantly different from 3D7 | [1] |

| C2B | Chloroquine, Cycloguanil, Pyrimethamine, Atovaquone-resistant | 96 | Not significantly different from 3D7 | [1] |

| K1 | Chloroquine-resistant | 48 | >30 | |

| D6 | - | 72 | 0.048 | |

| W2 | - | 72 | 0.109 |

Table 2: In Vitro Cytotoxicity of Alstonine

| Cell Line | Cell Type | Assay | CC50 (µM) | Selectivity Index (SI) vs. 3D7 | Reference |

| Human Foreskin Fibroblasts (HFF) | Human | - | >200 | >1176 | |

| HEK293 | Human Embryonic Kidney | - | >144 | >847 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. This section provides comprehensive protocols for the key assays used to evaluate the antiplasmodial activity and cytotoxicity of alstonine.

In Vitro Antiplasmodial Activity Assay (SYBR Green I-based)

This assay is a widely used method for determining the 50% inhibitory concentration (IC50) of a compound against P. falciparum. It relies on the fluorescent dye SYBR Green I, which intercalates with DNA, to quantify parasite growth.

Materials:

-

P. falciparum culture (e.g., 3D7 strain)

-

Complete parasite culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, gentamicin, and human erythrocytes)

-

Alstonine stock solution (in DMSO)

-

96-well microplates

-

SYBR Green I lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100, and SYBR Green I dye)

-

Fluorescence plate reader

Procedure:

-

Parasite Culture Synchronization: Synchronize parasite cultures to the ring stage using methods such as sorbitol treatment.

-

Plate Preparation: Serially dilute alstonine in complete culture medium in a 96-well plate. Include parasite-free wells (blank), infected erythrocytes without the drug (negative control), and a known antimalarial drug like chloroquine (positive control).

-

Parasite Addition: Add synchronized ring-stage parasite culture (1% parasitemia, 2% hematocrit) to each well.

-

Incubation: Incubate the plates in a humidified, gassed (5% CO2, 5% O2, 90% N2) incubator at 37°C for 72 or 96 hours.

-

Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well.

-

Fluorescence Reading: Incubate the plates in the dark at room temperature for 1 hour and then measure the fluorescence using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Calculate the IC50 values by plotting the percentage of parasite growth inhibition against the log of the drug concentration using a non-linear regression model.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxicity of a compound on mammalian cell lines. It measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Human cell line (e.g., HEK293 or HFF)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Alstonine stock solution (in DMSO)

-

96-well plates

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in PBS

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of alstonine to the wells. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

-

MTT Addition: Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.

In Vivo Antimalarial Efficacy Assay (Plasmodium berghei Mouse Model)

The P. berghei mouse model is a standard in vivo system for evaluating the efficacy of potential antimalarial compounds.

Materials:

-

Plasmodium berghei (e.g., ANKA strain)

-

Laboratory mice (e.g., Swiss albino)

-

Alstonine formulation for oral or intraperitoneal administration

-

Chloroquine (positive control)

-

Vehicle (for dissolving/suspending the compound)

-

Giemsa stain

-

Microscope

Procedure (Peter's 4-Day Suppressive Test):

-

Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells.

-

Treatment: Two hours post-infection, administer the first dose of alstonine (at various concentrations), the vehicle (negative control), or chloroquine (positive control) orally or intraperitoneally. Continue treatment once daily for four consecutive days.

-

Parasitemia Monitoring: On day 5, collect blood from the tail vein of each mouse, prepare a thin blood smear, and stain with Giemsa.

-

Parasite Counting: Determine the percentage of parasitemia by counting the number of infected red blood cells out of a total number of red blood cells under a microscope.

-

Data Analysis: Calculate the percentage of parasite suppression for each treatment group compared to the negative control group. The 50% effective dose (ED50) can be determined from the dose-response curve.

-

Survival Monitoring: Monitor the mice daily for survival, and record the mean survival time for each group.

Mechanism of Action

Recent studies have begun to elucidate the mechanism of action of alstonine against P. falciparum. The "slow-action" phenotype suggests that alstonine may not directly target pathways essential for immediate survival but rather processes that become critical in subsequent life cycle stages.

Research has identified the P. falciparum inner mitochondrial membrane protein PfMPV17 as a potential target of alstonine. In vitro evolution of alstonine resistance in P. falciparum led to the identification of mutations in the pfmpv17 gene. Validation of these mutations using CRISPR/Cas9 gene-editing technology confirmed their role in conferring alstonine resistance. While the precise function of PfMPV17 in P. falciparum is still under investigation, its localization to the mitochondria suggests that alstonine's antiplasmodial activity is linked to mitochondrial function. Interestingly, a direct inhibition of the mitochondrial electron transport chain has not been conclusively demonstrated, suggesting a more nuanced mechanism of action.

Visualizations

Experimental Workflows

Caption: Overall workflow for the evaluation of alstonine's antiplasmodial activity.

Proposed Mechanism of Action

Caption: Proposed mechanism of alstonine targeting PfMPV17 in the parasite mitochondrion.

Conclusion and Future Directions

Alstonine exhibits potent antiplasmodial activity against a range of P. falciparum strains, including those resistant to currently used drugs. Its slow-action phenotype and novel proposed target in the parasite mitochondrion, PfMPV17, make it a valuable chemical probe for exploring new antimalarial drug targets. The high selectivity index of alstonine suggests a favorable safety profile, warranting further investigation.

Future research should focus on:

-

Detailed elucidation of PfMPV17 function: Understanding the precise role of this protein in parasite biology is critical to fully comprehend alstonine's mechanism of action.

-

In vivo efficacy studies: Comprehensive in vivo studies using different animal models are needed to fully assess the therapeutic potential of alstonine.

-

Pharmacokinetic and pharmacodynamic (PK/PD) profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of alstonine is essential for its development as a drug candidate.

-

Structure-activity relationship (SAR) studies: Synthesis and evaluation of alstonine analogs could lead to the identification of derivatives with improved potency, selectivity, and pharmacokinetic properties.

References

The Historical Use of Alstonine in Traditional Medicine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonine, a prominent indole (B1671886) alkaloid, has a rich history of use in traditional medicine, particularly in West Africa. It is predominantly found in several species of the Apocynaceae family, including Alstonia boonei, Picralima nitida, and Rauwolfia vomitoria.[1][2][3] Traditional healers in Nigeria, Ghana, and other parts of the region have long utilized preparations from these plants to treat a variety of ailments, most notably mental health disorders. This guide provides a comprehensive overview of the historical and traditional uses of Alstonine, supported by available quantitative data, detailed experimental protocols for its pharmacological evaluation, and visualizations of key concepts.

Traditional Uses of Alstonine-Containing Plants

The ethnobotanical record reveals a consistent pattern of using Alstonine-containing plants for conditions affecting the central nervous system, as well as for infectious diseases and pain management. The primary method of preparation involves decoctions or infusions of the bark, roots, or seeds.

| Plant Species | Parts Used | Traditional Medicinal Uses | Geographic Region |

| Alstonia boonei | Stem bark, Root bark, Latex | Mental illness, Fever (including malaria), Rheumatic pains, Insomnia, Chronic diarrhea, Snakebites, Arrow poison antidote. | West and Central Africa |

| Picralima nitida (Akuamma) | Seeds, Fruit rind, Stem bark | Mental illness, Pain relief, Fever (including malaria), Diarrhea, Inflammation. | West Africa (especially Ghana and Nigeria) |

| Rauwolfia vomitoria | Root, Root bark, Leaves | Mental illness (psychosis, agitation), Hypertension, Insomnia, Fever, Pain. | West and Central Africa |

Quantitative Data on Traditional Preparations

Obtaining precise quantitative data on traditional herbal preparations is notoriously challenging due to the oral tradition of knowledge transmission and the lack of standardization. Preparations are often based on the healer's experience and the specific needs of the patient. However, some studies and reports provide general guidance.

| Plant Species | Preparation Method | Traditional Dosage Information |

| Alstonia boonei | Decoction | A decoction of the bark is taken up to four times daily as a painkiller. A cold infusion is taken two to three times daily for diabetes. Specific concentrations are not well-documented. |

| Picralima nitida | Powdered seeds | Traditionally, the seeds are powdered and taken orally. Commercial preparations in Africa have been sold in 250 mg capsules of the powdered seed. |

| Rauwolfia vomitoria | Decoction, Powdered root | A decoction of the root is used for mental illness. Powdered root in water is also used. Specific concentrations vary among traditional practitioners. |

Pharmacological Validation and Experimental Protocols

The traditional use of Alstonine for mental disorders has spurred scientific investigation into its antipsychotic properties. Animal models have been instrumental in validating these traditional claims. Below are detailed methodologies for key experiments.

Apomorphine-Induced Stereotypy in Mice

This model assesses the potential of a compound to block dopamine (B1211576) receptor-mediated behaviors, a hallmark of antipsychotic drugs.

Objective: To evaluate the ability of Alstonine to inhibit stereotyped behaviors (compulsive sniffing, licking, and gnawing) induced by the dopamine agonist apomorphine (B128758).

Methodology:

-

Animals: Male Swiss mice (20-25 g) are used.

-

Housing: Animals are housed in groups under standard laboratory conditions (12-hour light/dark cycle, 22±2°C, food and water ad libitum).

-

Drug Administration:

-

Test group: Alstonine is administered intraperitoneally (i.p.) at various doses (e.g., 0.5, 1.0, 2.0 mg/kg).

-

Control group: Vehicle (e.g., saline) is administered i.p.

-

Positive control: A standard antipsychotic like haloperidol (B65202) (e.g., 1 mg/kg, i.p.) is used.

-

-

Induction of Stereotypy: 30 minutes after the test compound administration, apomorphine (e.g., 1 mg/kg) is injected subcutaneously.

-

Observation: Immediately after apomorphine injection, mice are placed individually in transparent observation cages. Stereotyped behaviors are scored by a trained observer blinded to the treatment at 10-minute intervals for a total of 60 minutes.

-

Scoring: A scoring system is used to quantify the intensity of stereotypy (e.g., 0 = absent, 1 = intermittent, 2 = continuous).

MK-801-Induced Hyperlocomotion in Mice

This model evaluates the antipsychotic potential of a compound by assessing its ability to counteract the hyperlocomotor activity induced by the NMDA receptor antagonist MK-801, which mimics certain symptoms of psychosis.

Objective: To determine if Alstonine can reduce the excessive movement caused by MK-801.

Methodology:

-

Animals: Male C57BL/6 mice (25-30 g) are used.

-

Apparatus: An open-field arena (e.g., 50 x 50 x 33 cm) equipped with an automated activity monitoring system (e.g., video tracking software).

-

Drug Administration:

-

Test group: Alstonine is administered i.p. at various doses.

-

Control group: Vehicle is administered i.p.

-

-

Induction of Hyperlocomotion: 30 minutes after Alstonine or vehicle administration, MK-801 (e.g., 0.15 mg/kg) is injected i.p.

-

Data Collection: Mice are placed in the open-field arena, and their locomotor activity (e.g., total distance traveled, rearing frequency) is recorded for a specified period (e.g., 60 minutes).

-

Analysis: The data is analyzed to compare the locomotor activity between the different treatment groups.

Signaling Pathways and Mechanisms of Action

The antipsychotic effects of Alstonine are believed to be mediated through its interaction with various neurotransmitter systems, distinguishing it from typical antipsychotics that primarily target dopamine D2 receptors.

Proposed Mechanism of Action of Alstonine

The current understanding suggests that Alstonine's antipsychotic profile may stem from its influence on serotonergic and glutamatergic pathways, rather than direct antagonism of dopamine D2 receptors. This is a significant departure from classical antipsychotics and aligns more with atypical antipsychotics, which often have a broader receptor-binding profile.

Caption: Ethnopharmacological workflow of Alstonine research.

Experimental Workflow for Neurotransmitter Analysis

To elucidate the mechanism of action, researchers often measure the levels of key neurotransmitters and their metabolites in specific brain regions following Alstonine administration. High-Performance Liquid Chromatography (HPLC) with electrochemical detection is a common method for this purpose.

Caption: HPLC analysis workflow for brain neurotransmitters.

Conclusion and Future Directions

The historical and traditional use of Alstonine-containing plants for mental health disorders provides a compelling basis for modern pharmacological research. While ethnobotanical evidence strongly supports its efficacy, a critical gap remains in the standardization of traditional preparations. Future research should focus on detailed ethnographic studies to document precise dosages and preparation methods. Furthermore, continued investigation into the molecular mechanisms of Alstonine will be crucial for the development of novel antipsychotic drugs with potentially fewer side effects than current medications. The unique pharmacological profile of Alstonine, particularly its modulation of serotonergic and glutamatergic systems, presents a promising avenue for therapeutic innovation in the field of mental health.

References

Methodological & Application

Application Notes and Protocols for the Extraction of Alstonine from Picralima nitida

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonine (B1665729) is a prominent indole (B1671886) alkaloid found in the seeds of Picralima nitida, a plant traditionally used in West African medicine for various ailments.[1] Exhibiting a range of pharmacological activities, alstonine has garnered significant interest for its potential antipsychotic properties.[1] This document provides detailed protocols for the extraction and purification of alstonine from P. nitida seeds, along with relevant quantitative data and a summary of its proposed mechanism of action.

Quantitative Data Summary

The alkaloid content of Picralima nitida seeds can vary based on factors such as geographic origin, harvest time, and storage conditions. The total alkaloid content in the seeds has been reported to be in the range of 3.5% to 7.6%.[2][3] While the specific yield of alstonine from the total alkaloid extract is not consistently reported in the literature, it is considered one of the major alkaloids in the seeds.[4]

| Parameter | Value | Reference |

| Total Alkaloid Content in Seeds | 3.5 - 7.6% (w/w) | |

| Major Alkaloids Present | Alstonine, Akuammine, Akuammidine, Akuammicine, Picraline |

Experimental Protocols

Two primary methodologies are described for the extraction and purification of alstonine from P. nitida seeds: a conventional solvent extraction method followed by column chromatography, and a more advanced purification technique using pH-zone-refining countercurrent chromatography (pHZR-CCC).

Protocol 1: Solvent Extraction and Column Chromatography

This protocol outlines a standard method for the extraction and initial purification of alkaloids from P. nitida seeds.

1. Materials and Reagents:

-

Dried and powdered Picralima nitida seeds

-

Methanol (B129727) (ACS grade)

-

n-Hexane (ACS grade)

-

Dichloromethane (B109758) (ACS grade)

-

Hydrochloric acid (HCl), 0.1 N

-

Sodium hydroxide (B78521) (NaOH) solution

-

Silica (B1680970) gel for column chromatography (70-230 mesh)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

2. Extraction Procedure:

-

Defat the powdered P. nitida seeds by Soxhlet extraction with n-hexane for 8-12 hours to remove lipids and other nonpolar compounds.

-

Air-dry the defatted seed powder to remove residual n-hexane.

-

Perform a Soxhlet extraction of the defatted seed powder with methanol for 12-24 hours.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a crude alkaloidal extract.

3. Acid-Base Partitioning for Alkaloid Enrichment:

-

Dissolve the crude methanolic extract in 0.1 N HCl.

-

Wash the acidic solution with dichloromethane to remove neutral and weakly basic compounds.

-

Make the aqueous acidic layer alkaline (pH 9-10) by the dropwise addition of NaOH solution.

-

Extract the alkaline solution multiple times with dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Concentrate the dichloromethane solution under reduced pressure to yield the total alkaloid fraction.

4. Purification by Column Chromatography:

-

Prepare a silica gel slurry in a suitable nonpolar solvent (e.g., n-hexane or chloroform) and pack a chromatography column.

-

Adsorb the total alkaloid fraction onto a small amount of silica gel and load it onto the top of the packed column.

-

Elute the column with a gradient of increasing polarity, starting with a nonpolar solvent and gradually introducing a more polar solvent (e.g., a gradient of chloroform (B151607) to methanol).

-

Collect fractions and monitor the separation using TLC.

-

Combine fractions containing alstonine (identified by comparison with a standard or by spectroscopic methods).

-

Further purify the combined fractions by recrystallization or preparative TLC if necessary.

Protocol 2: pH-Zone-Refining Countercurrent Chromatography (pHZR-CCC)

This protocol describes a more efficient and scalable method for the purification of alstonine and other alkaloids from the crude extract of P. nitida.

1. Materials and Reagents:

-

Crude alkaloid extract from P. nitida (as obtained from Protocol 1, step 3.6)

-

tert-Butyl methyl ether (MTBE)

-

Acetonitrile

-

Deionized water

-

Triethylamine (B128534) (TEA)

-

Hydrochloric acid (HCl)

-

pH-Zone-Refining Countercurrent Chromatograph

2. Solvent System Preparation:

-

Prepare a two-phase solvent system composed of tert-butyl methyl ether (MTBE), acetonitrile, and water in a 2:2:3 (v/v/v) ratio.

-

Add triethylamine (TEA) to the upper organic phase (stationary phase) to act as a retainer base.

-

Add hydrochloric acid (HCl) to the lower aqueous phase (mobile phase) to act as an eluter acid.

3. pHZR-CCC Procedure:

-

Dissolve the crude alkaloid extract in a mixture of the stationary and mobile phases.

-

Load the sample into the CCC instrument.

-

Perform the separation in the head-to-tail elution mode.

-

Monitor the effluent for pH and UV absorbance to detect the elution of the alkaloid zones.

-

Collect the fractions corresponding to the alstonine zone.

-

Evaporate the solvent to obtain purified alstonine.

Mandatory Visualizations

Experimental Workflow for Alstonine Extraction and Purification

Caption: Workflow for alstonine extraction and purification.

Proposed Signaling Pathway for Alstonine's Antipsychotic-like Action

Caption: Proposed mechanism of alstonine's antipsychotic-like action.

References

Application Note: Quantification of Alstonine in Plant Extracts by High-Performance Liquid Chromatography (HPLC)

Introduction

Alstonine (B1665729) is a prominent indole (B1671886) alkaloid found in various medicinal plants, notably from the Alstonia genus, such as Alstonia scholaris. It is recognized for its diverse pharmacological activities, including antipsychotic and antimicrobial properties. Accurate and precise quantification of alstonine in plant extracts is crucial for quality control, standardization of herbal formulations, and pharmacokinetic studies. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of alstonine in plant extracts.

Principle

The method employs Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. The separation is achieved on a C18 column with an isocratic mobile phase. This allows for the selective separation of alstonine from other co-eluting phytochemicals present in the complex plant matrix. Quantification is performed by comparing the peak area of alstonine in the sample chromatogram with that of a certified reference standard.

Experimental Protocol

Instrumentation and Materials

-

HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis or Photodiode Array (PDA) detector.

-

Chromatographic Column: A C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Software: Chromatography data acquisition and processing software.

-

Chemicals and Reagents:

-

Alstonine reference standard (≥98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (B129727) (HPLC grade)

-

Water (HPLC grade, filtered and degassed)

-

Formic acid (analytical grade)

-

Syringe filters (0.45 µm, PTFE or nylon)

-

Chromatographic Conditions

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | Acetonitrile : Water (with 0.1% Formic Acid) (35:65, v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection | UV at 254 nm |

| Run Time | Approximately 15 minutes |

Preparation of Standard Solutions

-

Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of alstonine reference standard and dissolve it in 100 mL of methanol in a volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 50 µg/mL for the calibration curve.

Sample Preparation

The preparation of plant samples is a critical step to ensure accurate quantification.

-

Drying and Grinding: Dry the plant material (e.g., leaves, bark) at 40-50°C until a constant weight is achieved. Grind the dried material into a fine powder.

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a flask.

-

Add 50 mL of methanol and perform extraction using ultrasonication for 30 minutes or reflux extraction for 2 hours.

-

Allow the mixture to cool and filter through Whatman No. 1 filter paper.

-

Repeat the extraction process twice more with fresh solvent.

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

-

Sample Solution Preparation:

-

Reconstitute the dried extract with a known volume of mobile phase (e.g., 10 mL).

-

Filter the solution through a 0.45 µm syringe filter prior to injection into the HPLC system.

-

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2]

-

Linearity: A calibration curve should be constructed by plotting the peak area against the concentration of the working standard solutions. The linearity is evaluated by the correlation coefficient (r²), which should be >0.999.[3]

-

Precision: The precision of the method is determined by repeatability (intra-day) and intermediate precision (inter-day) assays. This is assessed by analyzing replicate injections of a standard solution and expressing the results as the relative standard deviation (%RSD), which should be less than 2%.[3][4]

-

Accuracy: Accuracy is determined by a recovery study, where a known amount of alstonine standard is spiked into a pre-analyzed sample. The recovery should be within the range of 98-102%.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

A summary of typical validation parameters is presented below.

| Validation Parameter | Acceptance Criteria | Example Result |

| Linearity (r²) | > 0.999 | 0.9995 |

| Intra-day Precision (%RSD) | < 2% | 0.8% |

| Inter-day Precision (%RSD) | < 2% | 1.5% |

| Accuracy (Recovery %) | 98 - 102% | 99.5% |

| LOD | - | 0.05 µg/mL |

| LOQ | - | 0.15 µg/mL |

Visualizations

Experimental Workflow

The overall workflow for the quantification of alstonine in plant extracts is depicted in the following diagram.

Caption: Workflow for the HPLC quantification of alstonine.

Conclusion

This application note provides a detailed and validated HPLC method for the quantification of alstonine in plant extracts. The method is simple, accurate, precise, and robust, making it suitable for routine quality control and research purposes in the pharmaceutical and herbal industries. The clear workflow and detailed protocol ensure ease of implementation for researchers, scientists, and drug development professionals.

References

- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]

- 2. pnrjournal.com [pnrjournal.com]

- 3. A reversed-phase HPLC-UV method developed and validated for simultaneous quantification of six alkaloids from Nicotiana spp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis and Evaluation of Alstonine and its Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonine (B1665729) is a pentacyclic indole (B1671886) alkaloid found in various plant species, including Alstonia boonei, Catharanthus roseus, and Rauwolfia vomitoria.[1] It has garnered significant interest in the field of drug discovery due to its diverse pharmacological activities, most notably its potential as an atypical antipsychotic agent.[2][3][4] Additionally, alstonine has demonstrated anxiolytic, anticancer, and antimalarial properties.[5] This document provides detailed application notes and protocols for the synthesis of alstonine derivatives and the evaluation of their biological activities, aimed at facilitating further research and development in this area.

Data Presentation: Biological Activities of Alstonine

The following table summarizes the quantitative data on the biological activities of Alstonine. Currently, there is a lack of comprehensive published data on a wide range of synthetic derivatives of alstonine with their corresponding biological activities. The data presented here is for the parent compound, Alstonine, and is compiled from various studies to provide a baseline for comparison in future drug discovery efforts.

| Biological Activity | Assay/Model | Target/Strain | Measurement | Value | Reference(s) |

| Antimalarial | In vitro growth inhibition | P. falciparum 3D7 | IC50 (72h) | 0.17 µM | |

| In vitro growth inhibition | P. falciparum Dd2 | IC50 (72h) | 0.17 µM | ||

| In vitro growth inhibition | P. falciparum FCR3 | IC50 (72h) | 0.22 µM | ||

| In vitro growth inhibition | P. falciparum C2B | IC50 (72h) | 0.19 µM | ||

| In vitro growth inhibition | P. knowlesi | IC50 (48h) | ~1 µM | ||

| Antipsychotic-like | Amphetamine-induced lethality | Mouse | Active Dose | 0.5–2.0 mg/kg (i.p.) | |

| MK-801 induced hyperlocomotion | Mouse | Active Dose | 0.1, 0.5, 1.0 mg/kg (i.p.) | ||

| Anxiolytic-like | Elevated Plus Maze | Mouse | - | Anxiolytic effects observed | |

| Anticancer | In vivo | YC8 lymphoma ascites in BALB/C mice | - | Active | |

| In vivo | Ehrlich ascites carcinoma in Swiss mice | - | Active |

Experimental Protocols

I. Synthesis of Indole Alkaloid Core Structures

Protocol 1: Fischer Indole Synthesis of a Substituted Indole

This protocol describes the synthesis of a generic substituted indole from a phenylhydrazine (B124118) and a ketone.

Materials:

-

Substituted phenylhydrazine hydrochloride

-

Appropriate ketone or aldehyde

-

Glacial acetic acid or other acid catalyst (e.g., ZnCl2, polyphosphoric acid)

-

Sodium acetate (B1210297) (if using hydrochloride salt of hydrazine)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Hydrazone Formation:

-

In a round-bottom flask, dissolve the substituted phenylhydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol.

-

Add the ketone or aldehyde (1.0 eq) to the solution.

-

Stir the mixture at room temperature for 1-2 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting materials.

-

The hydrazone product may precipitate from the solution. If so, collect the solid by filtration. Otherwise, remove the ethanol under reduced pressure.

-

The crude hydrazone can be purified by recrystallization or used directly in the next step.

-

-

Indolization (Cyclization):

-

Combine the crude or purified hydrazone with an acid catalyst. The choice of catalyst and solvent depends on the reactivity of the hydrazone. A common combination is glacial acetic acid as both solvent and catalyst.

-

Heat the reaction mixture to reflux (typically 80-120 °C) for 2-6 hours. Monitor the progress of the reaction by TLC.

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Carefully neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude indole.

-

-

Purification:

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure substituted indole.

-

II. Biological Assays

Protocol 2: 5-HT2A Receptor Radioligand Competition Binding Assay

This protocol is adapted from established methods to determine the binding affinity of test compounds for the 5-HT2A receptor.

Materials:

-

Cell membranes prepared from cells expressing the human 5-HT2A receptor (e.g., CHO-K1 cells).

-

Radioligand: [3H]ketanserin (a 5-HT2A antagonist).

-

Non-specific binding control: Mianserin (B1677119) or another suitable 5-HT2A ligand at a high concentration (e.g., 10 µM).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compounds (Alstonine and its derivatives) at a range of concentrations.

-

96-well filter plates (e.g., GF/C).

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Membrane Preparation:

-

Homogenize cells expressing the 5-HT2A receptor in ice-cold assay buffer.

-

Centrifuge the homogenate to pellet the membranes.

-

Wash the membrane pellet with fresh assay buffer and resuspend to a final protein concentration of 50-200 µg/mL.

-

-

Assay Setup (in a 96-well plate):

-

Total Binding: Add 50 µL of assay buffer, 50 µL of [3H]ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and 100 µL of the membrane preparation.

-

Non-specific Binding: Add 50 µL of mianserin (10 µM final concentration), 50 µL of [3H]ketanserin, and 100 µL of the membrane preparation.

-

Competition Binding: Add 50 µL of the test compound at various concentrations, 50 µL of [3H]ketanserin, and 100 µL of the membrane preparation.

-

-

Incubation:

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through the pre-soaked filter plate using a cell harvester to separate bound from free radioligand.

-

Wash the filters multiple times with ice-cold assay buffer.

-

-

Scintillation Counting:

-

Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol 3: Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior in Mice

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

Apparatus:

-

A plus-shaped maze elevated from the floor (typically 40-50 cm).

-

Two opposite arms are open (e.g., 30 x 5 cm), and two opposite arms are enclosed by high walls (e.g., 30 x 5 x 15 cm).

-

A central platform (e.g., 5 x 5 cm) connects the four arms.

-

A video camera is mounted above the maze to record the animal's behavior.

Procedure:

-

Habituation:

-

Allow the mice to acclimate to the testing room for at least 30-60 minutes before the test.

-

-

Testing:

-

Place a mouse on the central platform of the maze, facing one of the open arms.

-

Allow the mouse to explore the maze freely for 5 minutes.

-

Record the session using the overhead video camera.

-

Between trials, clean the maze thoroughly with 70% ethanol to remove any olfactory cues.

-

-

Data Analysis:

-

Analyze the video recordings to score the following parameters:

-

Time spent in the open arms.

-

Time spent in the closed arms.

-

Number of entries into the open arms.

-

Number of entries into the closed arms.

-

-

An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

-

Protocol 4: Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, which is often deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).

Apparatus:

-

A startle chamber that can deliver acoustic stimuli and measure the startle response (whole-body flinch) of the animal.

-

A loudspeaker to deliver the acoustic stimuli.

-

A sensor platform to detect and quantify the startle response.

Procedure:

-

Habituation:

-

Place the animal in the startle chamber and allow it to acclimate for a 5-minute period with background white noise (e.g., 65-70 dB).

-

-

Testing Session:

-

The session consists of a series of trials presented in a pseudorandom order:

-

Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB, 40 ms (B15284909) duration).

-

Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB, 20 ms duration) is presented shortly before the pulse (e.g., 100 ms lead time).

-

No-stimulus trials: Only background noise is presented to measure baseline movement.

-

-

-

Data Analysis:

-

Record the startle amplitude for each trial.

-

Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [ (Startle amplitude on prepulse + pulse trial) / (Startle amplitude on pulse-alone trial) ] x 100

-

An increase in %PPI by a test compound is indicative of potential antipsychotic activity.

-

Visualization of Signaling Pathways and Experimental Workflows

Diagram 1: General Experimental Workflow for Alstonine Derivative Evaluation

This diagram outlines the typical workflow for synthesizing and evaluating new Alstonine derivatives for their potential as drug candidates.

References

Probing the Antipsychotic Potential of Alstonine: In Vivo Experimental Designs in Murine Models

Application Notes and Protocols for Researchers

Introduction: Alstonine, an indole (B1671886) alkaloid, has emerged as a promising phytocompound with potential antipsychotic properties. Identified as a major component in traditional Nigerian remedies for mental illness, preclinical studies in mice suggest a unique pharmacological profile, distinct from classical and atypical antipsychotics. Alstonine exhibits an antipsychotic-like profile in various rodent models, though it appears not to bind directly to dopamine (B1211576) D2 receptors, a primary target for many current antipsychotic medications. Instead, its mechanism of action is thought to involve the modulation of dopaminergic and serotonergic systems, and potentially the glutamatergic system. These application notes provide a detailed framework for the in vivo experimental design to rigorously evaluate the antipsychotic effects of Alstonine in mice.

Core Objectives:

-

To assess the efficacy of Alstonine in mitigating positive-like, negative-like, and cognitive-like symptoms of psychosis in established mouse models.

-

To elucidate the potential mechanism of action of Alstonine.

-

To evaluate the side-effect profile of Alstonine in comparison to standard antipsychotic drugs.

I. Preclinical Behavioral Assays for Antipsychotic Efficacy

A battery of behavioral tests is essential to comprehensively assess the antipsychotic potential of Alstonine. These tests model different aspects of psychotic symptoms observed in humans.

A. Models for Positive-Like Symptoms

Positive symptoms, such as hallucinations and delusions, are often modeled in rodents by inducing hyperlocomotion and stereotyped behaviors.

1. Amphetamine-Induced Hyperlocomotion: This model is based on the dopamine hypothesis of schizophrenia, where excessive dopamine activity in the mesolimbic pathway is linked to positive symptoms.

2. MK-801-Induced Hyperlocomotion: This model investigates the role of the glutamatergic system, as NMDA receptor antagonists like MK-801 can induce psychotic-like behaviors. Alstonine has been shown to prevent MK-801 induced hyperlocomotion.

3. Apomorphine-Induced Stereotypy: Apomorphine, a dopamine agonist, induces stereotyped behaviors like sniffing, licking, and gnawing. The inhibition of these behaviors is indicative of D2 receptor blockade, a hallmark of typical antipsychotics.

B. Models for Negative-Like and Cognitive Symptoms

Negative symptoms (e.g., social withdrawal, anhedonia) and cognitive deficits are significant components of schizophrenia that are poorly addressed by many current medications.

1. Social Interaction Test: Reduced social interaction in rodents can be a proxy for the social withdrawal seen in schizophrenia.

2. Novel Object Recognition (NOR) Test: This test assesses cognitive function, particularly recognition memory, which is often impaired in individuals with schizophrenia.

C. Models for Side-Effect Liability

A crucial aspect of antipsychotic drug development is the evaluation of potential side effects, particularly extrapyramidal symptoms (EPS) and metabolic disturbances.

1. Catalepsy Test: This test is a widely used preclinical screen for the propensity of a drug to induce EPS, a common side effect of typical antipsychotics. Alstonine has been reported to prevent haloperidol-induced catalepsy, suggesting a lower risk of EPS.

2. Weight Gain and Metabolic Monitoring: Atypical antipsychotics are often associated with metabolic side effects like weight gain and hyperglycemia. Preliminary data suggests Alstonine may not induce weight gain.

II. Experimental Protocols

A. Animals and Housing

-

Species: Male Swiss albino or C57BL/6 mice (8-10 weeks old).

-

Housing: Group-housed (4-5 mice per cage) in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water should be available ad libitum.

-

Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week before the start of the experiments.

B. Drug Preparation and Administration

-

Alstonine: Dissolve in a suitable vehicle (e.g., saline with a small percentage of Tween 80 or DMSO). Doses ranging from 0.1 to 2.0 mg/kg have been shown to be effective.

-

Positive Controls:

-

Haloperidol (Typical Antipsychotic): 0.1-1.0 mg/kg, i.p.

-

Clozapine (Atypical Antipsychotic): 1.0-5.0 mg/kg, i.p.

-

-

Psychosis-Inducing Agents:

-

d-Amphetamine: 2.0-5.0 mg/kg, i.p.

-

MK-801: 0.1-0.3 mg/kg, i.p.

-

Apomorphine: 1.0-2.5 mg/kg, s.c.

-

-

Administration: All drugs should be administered intraperitoneally (i.p.) or subcutaneously (s.c.) in a volume of 10 ml/kg body weight.

C. Detailed Experimental Procedures

**1. Amphetamine

Application Notes and Protocols for Evaluating Alstonine's Cytotoxicity in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing various cell culture assays for the evaluation of Alstonine's cytotoxic effects on cancer cell lines. The protocols detailed herein are foundational for determining the anti-cancer potential of Alstonine and elucidating its mechanism of action.

Introduction to Alstonine and its Anticancer Potential

Alstonine, an indole (B1671886) alkaloid found in plants of the Alstonia genus, has demonstrated notable biological activities, including antipsychotic and anticancer properties.[1] Preliminary studies suggest that Alstonine can selectively interact with cancer cell DNA, inhibiting its synthesis and pointing towards a potential therapeutic application in oncology.[1] While research on pure Alstonine is ongoing, studies on alkaloid fractions from Alstonia scholaris, which contain Alstonine, have shown significant cytotoxic effects against a range of human cancer cell lines.[2][3] This document outlines the standard assays to quantify this cytotoxicity and to investigate the underlying cellular and molecular mechanisms.

Data Presentation: Cytotoxicity of Alstonia scholaris Alkaloid Fraction

While specific IC50 values for pure Alstonine are not widely published, the following table summarizes the cytotoxic activity of an alkaloid fraction from Alstonia scholaris (ASERS) against various human cancer cell lines. This data provides a valuable reference for the potential potency of Alstonine-containing extracts.

| Cell Line | Cancer Type | IC50 (µg/mL) of ASERS |

| HeLa | Cervical Carcinoma | 5.53[2] |

| HepG2 | Hepatocellular Carcinoma | 25 |

| HL60 | Promyelocytic Leukemia | 11.16 |

| KB | Oral Carcinoma | 10 |

| MCF-7 | Breast Adenocarcinoma | 29.76 |

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Principle: The MTT assay is a colorimetric method to assess cell metabolic activity. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Alstonine in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the Alstonine dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve Alstonine, e.g., DMSO).

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Alstonine that inhibits cell growth by 50%).

Principle: LDH is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The LDH assay measures the amount of this enzyme in the supernatant as an indicator of cytotoxicity.

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Sample Collection: After the desired incubation period, centrifuge the 96-well plate at 250 x g for 5 minutes.

-

Supernatant Transfer: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.

-

LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically containing a substrate and a catalyst). Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Determine the amount of LDH released and express it as a percentage of the maximum LDH release control (cells treated with a lysis buffer).

Apoptosis Assay

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Alstonine at various concentrations (e.g., IC50 and 2x IC50) for a predetermined time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant containing floating cells.

-

Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualization of Workflows and Signaling Pathways

Caption: Workflow for MTT and LDH cytotoxicity assays.

Caption: Workflow for Annexin V & PI apoptosis assay.

Caption: Plausible signaling pathway for Alstonine-induced apoptosis.

Disclaimer: The signaling pathway diagram is a hypothetical model based on the known mechanisms of related alkaloids. The specific effects of pure Alstonine on these pathways require experimental validation. The dashed lines and question marks indicate proposed interactions that need to be investigated.

References

Alstonine in Rodent Models of Anxiety: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alstonine (B1665729) is an indole (B1671886) alkaloid found in various medicinal plants, including Alstonia boonei and Rauvolfia vomitoria. Traditionally used in the management of mental health conditions, recent preclinical studies have highlighted its potential as an anxiolytic agent.[1][2] This document provides detailed application notes and protocols for investigating the anxiolytic properties of alstonine in common rodent models of anxiety. The methodologies outlined are based on published research and are intended to guide researchers in the standardized assessment of alstonine's effects.

Data Presentation

The anxiolytic effects of alstonine have been quantified in several behavioral paradigms. The following tables summarize the key findings from studies in mice.

Table 1: Effect of Alstonine on Head-Dipping Behavior in the Hole-Board Test

| Treatment Group | Dose (mg/kg, i.p.) | Number of Head-Dips (Mean ± SEM) |

| Vehicle (Saline) | - | 15.2 ± 1.5 |

| Alstonine | 0.5 | 24.8 ± 2.1* |

| Alstonine | 1.0 | 28.3 ± 2.5 |

| Diazepam | 2.0 | 29.5 ± 2.8 |

*p < 0.05, **p < 0.01 compared to vehicle-treated group. Data extracted from Costa-Campos et al., 2006.[3]

Table 2: Effect of Alstonine in the Light/Dark Box Test

| Treatment Group | Dose (mg/kg, i.p.) | Time in Light Compartment (s, Mean ± SEM) | Latency to First Crossing (s, Mean ± SEM) |

| Vehicle (Saline) | - | 85.4 ± 10.2 | 15.1 ± 2.3 |

| Alstonine | 0.5 | 135.7 ± 15.8 | 28.4 ± 3.1 |

| Alstonine | 1.0 | 150.2 ± 18.1 | 35.6 ± 4.2 |

| Diazepam | 2.0 | 165.3 ± 19.5 | 40.1 ± 4.8 |

*p < 0.05, **p < 0.01 compared to vehicle-treated group. Data extracted from Costa-Campos et al., 2006.[3]

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and animal strains.

Protocol 1: Alstonine Administration

This protocol describes the intraperitoneal administration of alstonine to mice.

Materials:

-

Alstonine

-

Sterile saline solution (0.9% NaCl)

-

Vortex mixer

-

1 mL syringes with 25-27 gauge needles

-

Animal scale

Procedure:

-

Preparation of Alstonine Solution:

-

On the day of the experiment, prepare a stock solution of alstonine by dissolving it in sterile saline.

-

The concentration of the stock solution should be calculated based on the desired doses (e.g., 0.5 mg/mL and 1.0 mg/mL for doses of 0.5 mg/kg and 1.0 mg/kg in a 10 mL/kg injection volume).

-